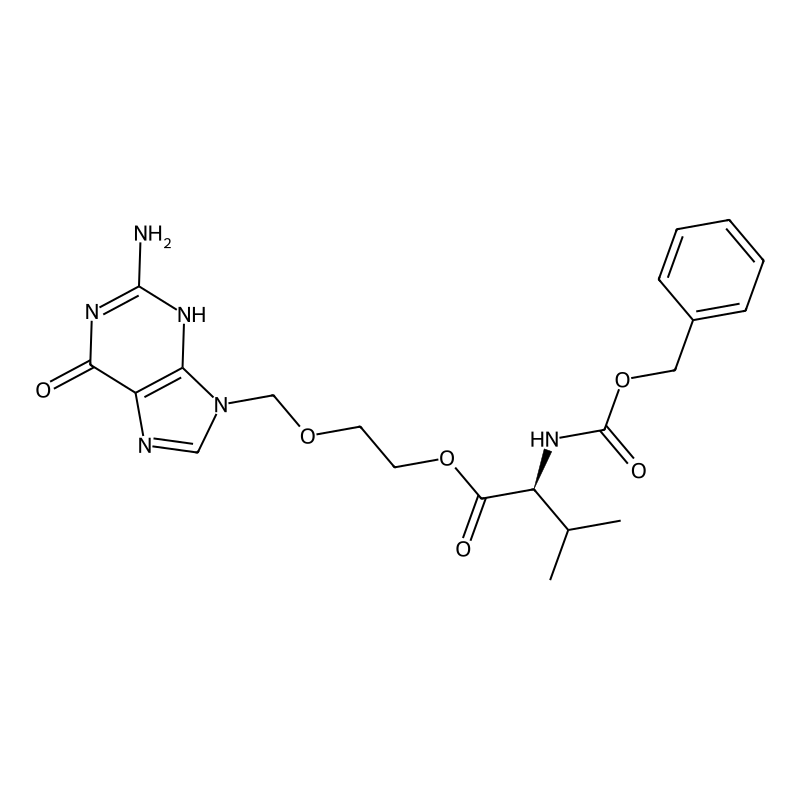

Benzyloxycarbonyl valacyclovir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Synthetic Precursor

Due to the presence of the benzyloxycarbonyl (Z) protecting group, benzyloxycarbonyl valacyclovir serves as a valuable synthetic precursor for various valacyclovir derivatives. The Z group can be selectively removed under specific conditions, allowing for further chemical modifications at the valacyclovir molecule's N-terminus. These modifications can potentially lead to the development of new antiviral agents with improved properties, such as enhanced potency, targeted delivery, or reduced side effects. PubChem, Benzyloxycarbonyl valacyclovir:

Benzyloxycarbonyl valacyclovir is a derivative of valacyclovir, a widely used antiviral drug primarily effective against herpes viruses. This compound features a benzyloxycarbonyl group, which enhances its pharmacological properties. Valacyclovir itself is an ester prodrug of acyclovir, designed to improve oral bioavailability and facilitate the treatment of infections such as herpes simplex and varicella-zoster virus. The chemical structure of benzyloxycarbonyl valacyclovir can be represented by the formula C21H26N6O6, indicating the presence of multiple functional groups that contribute to its biological activity and stability .

- Condensation Reaction: Acyclovir is reacted with N-benzyl carbamate (benzyloxycarbonyl-L-valine) in the presence of coupling agents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine. This reaction forms the benzyloxycarbonyl protected valacyclovir .

- Deprotection Reaction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation, typically using palladium on carbon in a hydrogen atmosphere, yielding the active form of valacyclovir .

- Hydrolysis: Upon administration, benzyloxycarbonyl valacyclovir undergoes enzymatic hydrolysis to convert into acyclovir, which is the active antiviral agent .

Benzyloxycarbonyl valacyclovir exhibits significant antiviral activity due to its conversion into acyclovir within the body. Acyclovir works by inhibiting viral DNA polymerase, thus preventing viral replication. The introduction of the benzyloxycarbonyl group may enhance the compound's stability and bioavailability, potentially leading to improved therapeutic efficacy against herpes viruses compared to standard valacyclovir .

The synthesis of benzyloxycarbonyl valacyclovir can be performed through various methods:

- Traditional Synthesis:

- Improved Processes:

Benzyloxycarbonyl valacyclovir is primarily used in pharmaceutical formulations aimed at treating viral infections caused by herpes simplex virus and varicella-zoster virus. Its enhanced properties make it suitable for:

- Oral Antiviral Therapies: Due to improved bioavailability.

- Research: As a model compound for studying antiviral mechanisms and drug development.

Studies on benzyloxycarbonyl valacyclovir focus on its interactions with various enzymes involved in drug metabolism, particularly those that convert it into acyclovir. The compound's interaction with cytochrome P450 enzymes has been examined to understand its pharmacokinetics better and predict potential drug-drug interactions . Additionally, research into its stability in different pH environments helps optimize formulation strategies for clinical use.

Benzyloxycarbonyl valacyclovir shares structural similarities with several other antiviral compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Valacyclovir | Ester prodrug of acyclovir | Improved oral bioavailability over acyclovir |

| Acyclovir | Purine nucleoside analogue | Directly inhibits viral DNA polymerase |

| N-t-Butoxycarbonyl Valine | Protected amino acid derivative | Used in alternative synthesis routes |

| Bis N-Benzyloxycarbonyl Valacyclovir | Di-benzyl protected variant | May exhibit different pharmacokinetic profiles |

Benzyloxycarbonyl valacyclovir stands out due to its specific protective group that enhances stability and potentially improves therapeutic outcomes compared to other related compounds.

Carbobenzoxy (Cbz) Protection-Deprotection Mechanisms in Prodrug Synthesis

The carbobenzoxy protecting group represents one of the most versatile and widely employed amino protecting groups in pharmaceutical synthesis [3] [4]. First discovered by Bergmann in 1932, the Cbz group continues to maintain relevance in modern synthetic chemistry due to its favorable introduction and removal characteristics [4] [5].

Protection Mechanisms

The introduction of benzyloxycarbonyl protection involves the reaction of free amino groups with benzyloxycarbonyl chloride (Cbz-Cl) under controlled alkaline conditions [4]. This process typically employs bases such as sodium hydroxide, sodium bicarbonate, triethylamine, or pyridine in organic solvents like dichloromethane [6] [4]. The reaction proceeds through nucleophilic attack by the amine on the carbonyl carbon of Cbz-Cl, forming a tetrahedral intermediate that subsequently eliminates chloride ion to yield the protected amine [5].

The synthesis of benzyloxycarbonyl valacyclovir follows established protocols where valacyclovir undergoes protection with Cbz-Cl in the presence of a suitable base . The general reaction scheme can be represented as:

Valacyclovir + Cbz-Cl → Benzyloxycarbonyl valacyclovir + HCl

The reactivity of Cbz-Cl proves superior to alternative protecting reagents such as benzyloxycarbonyl succinimidyl ester (Cbz-OSu), with reactions typically conducted in aprotic organic solvents [6] [4]. The nucleophilicity of amino groups exceeds that of hydroxyl groups, occasionally necessitating the use of protic solvents for selective protection [6].

Deprotection Mechanisms

The removal of benzyloxycarbonyl groups can be accomplished through several methodologies, with catalytic hydrogenolysis representing the most common and mildest approach [6] [7]. This process involves treatment with hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst under normal temperature and pressure conditions [7].

Research demonstrates that the Cbz group can be efficiently removed through hydrogenolysis using palladium on carbon in methanol, providing the desired valacyclovir in high yields [8]. Alternative deprotection methods include strong acid cleavage using hydrobromic acid or trimethylsilyl iodide, and sodium-liquid ammonia reduction [6] [7].

Recent developments have introduced nucleophilic deprotection protocols using 2-mercaptoethanol in the presence of potassium phosphate tribasic in N,N-dimethylacetamide at 75°C [9]. This methodology proves superior to standard hydrogenolysis or Lewis acid-mediated conditions for substrates containing functionalities sensitive to traditional deprotection methods [9].

Optimization Data and Performance Metrics

Studies on nucleoside phosphoramidate synthesis utilizing Cbz protection demonstrate exceptional yields in the coupling reactions [10]. The coupling of Cbz-protected derivatives with phenyl-(ethoxy-L-alaninyl)-phosphorochloridate achieves yields of approximately 97%, followed by Cbz group removal through hydrogenolysis providing products in 98% yield [10]. This methodology achieves overall yields of 86% from starting materials, representing a significant improvement over direct coupling approaches that typically yield only 10% [10].

| Protection Step | Yield (%) | Deprotection Method | Yield (%) | Overall Yield (%) |

|---|---|---|---|---|

| Cbz Protection | 93 [10] | Pd/C, H₂ (1 atm) | 98 [10] | 86 [10] |

| Coupling Reaction | 97 [10] | Hydrogenolysis | Quantitative [10] | - |

Esterification Techniques for Amino Acid-Valine Conjugation

Amino acid esterification represents a fundamental transformation in the synthesis of amino acid-based prodrugs, particularly in the formation of valine conjugates [11] [12]. The esterification of amino acids with alcohols proceeds through Fischer esterification, involving the reaction of carboxylic acid groups with alcohols to form ester linkages [11].

Traditional Esterification Methods

Classical approaches to amino acid esterification employ protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid [13]. These methods, while effective, often require harsh reaction conditions and present safety concerns during industrial implementation [13].

The Fischer esterification mechanism involves nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon of the protonated carboxylic acid, leading to tetrahedral intermediate formation and subsequent water elimination [11]. This process can be reversed through hydrolysis using strong acids such as hydrochloric acid or sulfuric acid [11].

Advanced Esterification Methodologies

Recent developments have introduced trimethylchlorosilane (TMSCl) with methanol as an efficient reagent system for amino acid esterification [13]. This methodology operates at room temperature and provides good to excellent yields while offering several advantages including easy operation, mild reaction conditions, and simple workup procedures [13].

The TMSCl/methanol system has been successfully applied to natural, aromatic, and aliphatic amino acids, demonstrating broad substrate scope [13]. The reaction proceeds through silyl ester intermediate formation, followed by methanolysis to yield the desired methyl esters [13].

Thin Film Esterification Technology

Innovative approaches utilizing thin film esterification have been developed for amino acid modification [12] [14]. The esterification reaction of amino acids with methanol catalyzed by sulfuric acid in thin films generated by electrospray ionization microdroplet deposition achieves maximum efficiency at 70°C [12] [14].

This methodology demonstrates selectivity for carboxyl group esterification, with aromatic amino acids such as L-tyrosine and L-phenylalanine achieving absolute yields of 40-50% [12] [14]. The technique offers advantages including operation under synthetic conditions where bulk reactions are not observed and precise control over reaction parameters [12] [14].

| Amino Acid | Esterification Method | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| L-Tyrosine | H₂SO₄/Thin Film | 70 | 40-50 [12] | [12] |

| L-Phenylalanine | H₂SO₄/Thin Film | 70 | 40-50 [12] | [12] |

| General | TMSCl/MeOH | 25 | 85-95 [13] | [13] |

Continuous Flow Reactor Applications in Large-Scale Synthesis

Continuous flow chemistry has emerged as a transformative technology for pharmaceutical manufacturing, offering significant advantages over traditional batch processes including enhanced process control, improved safety, and reduced development cycles [15] [16] [17].

Flow Chemistry Fundamentals

Continuous flow chemistry involves the continuous movement of reactants through a reactor system to produce products, contrasting with batch chemistry where reactants are processed in discrete batches [16]. This approach enables constant input and output, facilitating superior synthetic systems for complex multi-step drug manufacturing [16].

The technology addresses critical limitations of batch processes, particularly for reactions releasing large amounts of energy or proceeding through unstable, highly toxic, or explosive intermediates [15]. Flow systems provide enhanced mixing characteristics, better heat transfer, and precise residence time control [18].

Reactor Design and Selection

The selection and design of reactors prove critical to enhanced performance in continuous pharmaceutical manufacturing [19]. Plug flow reactors (PFRs) and continuous-stirred tank reactors (CSTRs) represent the primary reactor configurations employed in pharmaceutical flow chemistry [19].

Process analytical technologies (PATs) integration during reactor design provides real-time in-line continuous monitoring capabilities [19]. These systems enable immediate detection of process deviations and facilitate rapid adjustments to maintain product quality [19].

Scale-Up Considerations

Continuous flow systems demonstrate superior scalability compared to batch processes, with mixing characteristics well-characterized and scaling faster than conventional approaches [18]. The miniaturization and automation capabilities of flow systems enable integration of complex processes with reduced development time [18].

Industrial implementations by companies including Pfizer, BASF, Roche, Eli-Lilly, GSK, and Novartis demonstrate successful translation of continuous flow technologies to manufacturing scale [16]. These implementations showcase telescopic methods that connect multiple reaction steps in integrated systems [16].

| Company | Application | Benefits Achieved | Reference |

|---|---|---|---|

| Pfizer | Multi-step Synthesis | Reduced Lead Time [16] | [16] |

| Roche | Process Integration | Improved Quality [16] | [16] |

| Novartis | Telescopic Methods | Enhanced Efficiency [16] | [16] |

Performance Metrics and Optimization

Flow chemistry optimization involves systematic evaluation of critical process parameters including temperature, residence time, flow rates, and reagent concentrations [20]. Design of experiments (DoE) approaches enable efficient exploration of parameter space and identification of optimal operating conditions [21].

Statistical process control (SPC) and process analytical technology (PAT) integration provide real-time monitoring capabilities essential for maintaining consistent product quality [21]. These systems enable detection of trends and patterns that could affect product quality and yield [21].

Impurity Profiling and Purification Challenges

Impurity profiling represents a critical aspect of pharmaceutical quality control, ensuring that medications meet safety, efficacy, and stability requirements [22] [23]. The presence of impurities, even in trace amounts, can significantly impact drug product performance and patient safety [22].

Sources of Impurities

Impurities in pharmaceutical formulations arise from various sources during manufacturing processes, including raw materials, intermediates, synthesis by-products, degradation products, and packaging materials [22] [23]. These unwanted substances, collectively known as impurities, require systematic identification and characterization through appropriate analytical methods [22].

The synthesis of benzyloxycarbonyl valacyclovir presents specific impurity challenges related to incomplete protection reactions, side reactions during coupling steps, and degradation products formed during storage [8]. Common impurities include N-alkylated derivatives, residual starting materials, and oxidation products [8].

Analytical Techniques for Impurity Characterization

Advanced analytical techniques employed for pharmaceutical impurity profiling include chromatographic methods, spectroscopic techniques, and hyphenated approaches [24] [25]. High-performance liquid chromatography (HPLC) and gas chromatography (GC) provide excellent separation capabilities for complex mixtures [24] [25].

Mass spectrometry (MS) techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), offer high sensitivity and specificity for impurity analysis [24] [25]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information for impurity identification and characterization [24] [25].

| Analytical Technique | Detection Limit | Application | Advantages |

|---|---|---|---|

| LC-MS | ng/mL [24] | Structure Identification | High Sensitivity [24] |

| NMR | ~0.1% [22] | Structure Elucidation | Detailed Structure [22] |

| HPLC | μg/mL [25] | Quantification | Excellent Separation [25] |

Purification Strategies and Challenges

Pharmaceutical purification strategies encompass crystallization, distillation, chromatography, and extraction techniques [26] [27]. Normal-phase chromatography remains the method of choice for isolation purposes, particularly at large scale, despite the prevalence of reversed-phase HPLC-MS for purity assessment [27].

Continuous purification technologies, including in-line purification methods, offer significant advantages for handling unstable intermediates and integration of multiple synthetic steps [28]. These approaches include scavenger columns, distillation, nanofiltration, and extraction techniques [28].

Challenges in API purification include solvent exchange limitations, complex mixture separation, yield optimization, and regulatory compliance requirements [26]. The pharmaceutical industry faces increasing demands for higher purity standards while maintaining cost-effectiveness and environmental sustainability [26].

Process Optimization and Quality Control

Process optimization strategies employ statistical approaches including design of experiments (DoE), statistical process control (SPC), and process analytical technology (PAT) [21]. These methodologies enable identification of critical process parameters affecting product quality and development of robust purification protocols [21].

Quality control measures require comprehensive impurity profiling throughout the manufacturing process, with regulatory agencies demanding strict compliance to ensure drug efficacy and safety [22]. The integration of advanced analytical techniques into routine pharmaceutical analysis enhances accuracy and precision while ensuring regulatory compliance [22].